
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a methyl ester group, a trimethylammonio group, and an iodide ion.
Méthodes De Préparation
The synthesis of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves several steps. The primary synthetic route includes the reaction of carbamic acid with methyl alcohol to form the methyl ester. This is followed by the introduction of the trimethylammonio group and the iodide ion. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group is known to interact with negatively charged sites on enzymes or cellular membranes, leading to inhibition or modulation of their activity. The iodide ion may also play a role in the compound’s overall effect by participating in ionic interactions.
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide can be compared with other similar compounds, such as:
Xylylcarb: A carbamate pesticide with similar structural features but different applications.
Methyl carbamate: A simpler ester of carbamic acid used in various chemical reactions.
Ethyl carbamate: Another ester of carbamic acid with distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
64049-74-7 |
|---|---|
Formule moléculaire |
C13H21IN2O2 |
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
[2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H |
Clé InChI |
UKYBCGXVHKNSSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
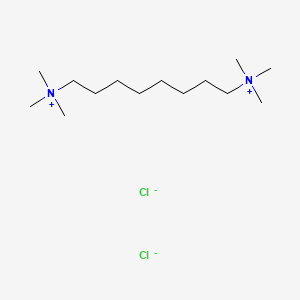
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
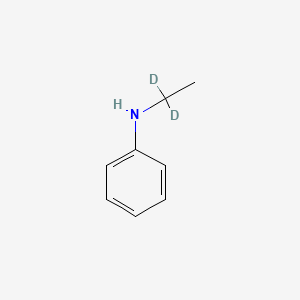
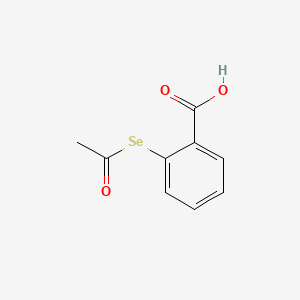
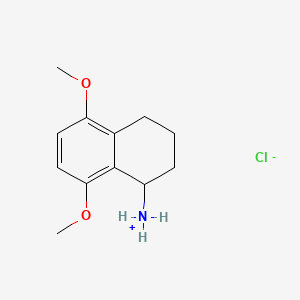
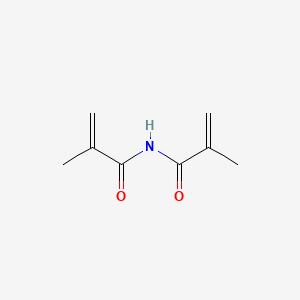

![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

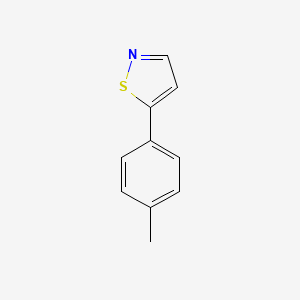
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
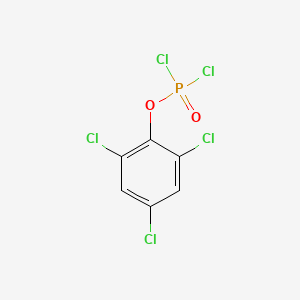
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
